molecular formula C13H21NO6 B13390453 Boc-D-glutamic acid gamma-allyl ester

Boc-D-glutamic acid gamma-allyl ester

Cat. No.: B13390453
M. Wt: 287.31 g/mol
InChI Key: VNZYUMCXQWYCAW-UHFFFAOYSA-N
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Description

General Principles of Amino Acid Protection in Organic Synthesis

Amino acids are bifunctional molecules, containing both an amino group and a carboxylic acid group, and often a reactive side chain. This multifunctionality, while essential for their biological roles, presents a significant challenge in chemical synthesis. To achieve selective reactions at a specific site, chemists employ "protecting groups" to temporarily block the reactivity of other functional groups. libretexts.orgwikipedia.org The ideal protecting group is easily introduced, stable under a variety of reaction conditions, and can be removed cleanly and selectively without affecting the rest of the molecule. researchgate.net Common strategies for protecting the α-amino group include the use of tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. lifetein.comcreative-peptides.com

Significance of Glutamic Acid and its Derivatives in Complex Molecule Construction

Glutamic acid, with its two carboxylic acid groups, is a particularly versatile building block in the synthesis of complex molecules. nih.govresearchgate.net Its derivatives are integral to the construction of peptides, peptidomimetics, and various natural products. acs.orgacs.org The ability to selectively modify either the α- or γ-carboxyl group allows for the creation of branched structures and the introduction of diverse functionalities. google.com This has led to the development of numerous glutamic acid analogs with applications in medicinal chemistry and materials science. nih.govbiosynth.com

Orthogonal Protecting Group Strategies: The Boc and Allyl Ester System

A cornerstone of modern multistep synthesis is the concept of "orthogonal protection," where different protecting groups can be removed in any order under distinct and non-interfering conditions. iris-biotech.de The combination of the acid-labile Boc group for the α-amino group and an allyl ester for the γ-carboxyl group is a prime example of such a strategy. google.comthaiscience.info The Boc group is readily cleaved with acids like trifluoroacetic acid (TFA), while the allyl ester is selectively removed under mild conditions using a palladium(0) catalyst. creative-peptides.comsigmaaldrich.com This orthogonality is crucial in complex syntheses, such as solid-phase peptide synthesis (SPPS), as it allows for precise manipulation of the peptide chain and side chains. sigmaaldrich.comnih.gov

Contextualizing Boc-D-Glutamic Acid Gamma-Allyl Ester within Contemporary Organic Chemistry

This compound emerges as a highly valuable reagent within this context. It combines the stability and reactivity advantages of the Boc protecting group with the selective deprotection offered by the allyl ester. chemimpex.comchemimpex.com This specific stereoisomer, the D-enantiomer, is particularly important for the synthesis of non-natural peptides and other molecules with specific stereochemical requirements. Its utility spans a wide range of applications, from the development of novel pharmaceuticals and bioactive compounds to its use as an intermediate in the synthesis of advanced materials. chemimpex.comchemimpex.com The strategic placement of the allyl group on the γ-carboxyl function allows for late-stage modifications, a powerful tool in combinatorial chemistry and drug discovery.

Chemical and Physical Properties

This compound is a white powder that is utilized as a versatile building block in organic synthesis. chemimpex.com Its key properties are summarized in the table below.

PropertyValue
CAS Number 259221-91-5
Molecular Formula C13H21NO6
Molecular Weight 287.30 g/mol
Purity ≥ 99% (HPLC)

Data sourced from J&K Scientific and Santa Cruz Biotechnology. scbt.comjk-sci.com

Synthesis and Spectroscopic Data

The synthesis of orthogonally protected glutamic acid derivatives like this compound is a well-established process in organic chemistry. A common method involves the Mitsunobu reaction, where a commercially available N-Boc protected glutamic acid derivative is esterified with allyl alcohol. rsc.org Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compound.

Applications in Chemical Synthesis

Role in Peptide Synthesis

This compound is a key component in the synthesis of peptides. chemimpex.com The orthogonal nature of the Boc and allyl protecting groups allows for the selective deprotection of the γ-carboxyl group while the peptide is still attached to the solid support in SPPS. This enables the formation of cyclic peptides, the attachment of fluorescent labels, or the introduction of other modifications to the peptide side chain. nih.gov

Utility in the Synthesis of Non-Peptidic Structures

The versatility of this compound extends beyond peptide synthesis. The allyl group can participate in a variety of carbon-carbon bond-forming reactions, such as cross-coupling and metathesis reactions, making it a valuable intermediate for the synthesis of complex, non-peptidic molecules. chemimpex.com Furthermore, the glutamic acid backbone provides a chiral scaffold for the synthesis of a wide range of organic compounds. beilstein-journals.org

Chemical Reactivity and Deprotection Strategies

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. It is typically removed using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). creative-peptides.com This deprotection step is fundamental in Boc-based solid-phase peptide synthesis, allowing for the stepwise elongation of the peptide chain.

Selective Cleavage of the Allyl Ester

The allyl ester is cleaved under mild and neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane (B129415). rsc.org The mildness of this deprotection method ensures that other sensitive functional groups within the molecule remain intact. This selective cleavage is a powerful tool for chemists, enabling intricate molecular manipulations. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZYUMCXQWYCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc D Glutamic Acid Gamma Allyl Ester

Classical Approaches to Alpha-Amino-Protected Gamma-Allyl Esters of Glutamic Acid

Classical synthetic routes to gamma-allyl esters of glutamic acid have traditionally relied on multi-step sequences involving the strategic use of protecting groups. A common and foundational approach begins with the protection of the α-amino group of D-glutamic acid, typically with the tert-butyloxycarbonyl (Boc) group, to prevent its participation in subsequent reactions. The primary challenge then becomes the selective esterification of the gamma-carboxylic acid over the alpha-carboxylic acid.

One established method to achieve this regioselectivity involves the formation of an internal anhydride (B1165640), such as N-Boc-D-glutamic anhydride. The five-membered ring of the anhydride is sterically more hindered and less reactive than the gamma-carboxylic acid. Subsequent reaction with allyl alcohol, often in the presence of a base, preferentially attacks the gamma-carbonyl carbon, leading to the ring opening and formation of the desired gamma-allyl ester.

Another widely used classical method is the Mitsunobu reaction. nih.gov This approach typically starts with an N-Boc-D-glutamic acid derivative where the alpha-carboxyl group is already protected as an ester (e.g., a methyl or tert-butyl ester). nih.gov With the alpha-acid and amino groups protected, the free gamma-carboxylic acid can be selectively esterified with allyl alcohol in the presence of a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diisopropylazodicarboxylate (B7806520) (DIAD). nih.gov This reaction proceeds with high efficiency and stereochemical retention.

Furthermore, strategies starting from D-pyroglutamic acid, a cyclic lactam of glutamic acid, have been employed. google.com In this approach, the alpha-amino and alpha-carboxyl groups are inherently protected within the ring structure. The synthesis proceeds by functionalizing the side chain and then carefully hydrolyzing the lactam ring under basic conditions to reveal the linear amino acid with the desired gamma modification. google.com

Modern Synthetic Advancements and Green Chemistry Considerations

Modern synthetic chemistry aims to improve upon classical methods by enhancing efficiency, reducing waste, and employing more environmentally benign reagents and conditions. In the context of Boc-D-glutamic acid gamma-allyl ester synthesis, advancements focus on minimizing the number of protection-deprotection steps and utilizing catalytic processes.

While direct catalytic selective esterification of the gamma-position in the presence of a free alpha-carboxylic acid remains challenging, research into enzyme-catalyzed reactions offers a promising green alternative. Lipases, for instance, can exhibit high regioselectivity in esterification reactions under mild conditions, potentially allowing for the direct conversion of N-Boc-D-glutamic acid to its gamma-allyl ester in organic solvents with minimal byproduct formation.

Chemo- and Regioselective Synthesis of this compound

The cornerstone of any successful synthesis of this compound is the precise control of chemo- and regioselectivity. The challenge lies in differentiating between the two carboxylic acid groups, which have similar pKa values. The most robust and widely practiced strategy to achieve this is through the use of orthogonal protecting groups.

This strategy involves a multi-step sequence where each functional group can be addressed without affecting the others. A typical sequence is as follows:

Alpha-Ester Protection: The synthesis begins with N-Boc-D-glutamic acid, and the alpha-carboxylic acid is selectively protected. A common choice is a benzyl (B1604629) ester (OBn), which can be introduced via reaction with benzyl bromide and a base. The benzyl group is orthogonal to the Boc group and the target allyl ester, as it is typically removed later by hydrogenolysis.

Gamma-Allyl Esterification: With the alpha-position blocked, the free gamma-carboxylic acid is then esterified with allyl alcohol. This can be achieved using standard coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), or through the previously mentioned Mitsunobu reaction. nih.gov

Alpha-Ester Deprotection: In the final step, the alpha-benzyl ester is selectively removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst), yielding the final product, Boc-D-Glu(OAll)-OH, without affecting the acid-labile Boc group or the allyl ester.

An alternative to protecting the alpha-carboxyl group is to start with a precursor where the regioselectivity is inherently controlled, such as N-Boc-D-pyroglutamic acid. google.com

Strategy Starting Material Key Steps Advantages Disadvantages
Orthogonal Protection N-Boc-D-glutamic acid1. Protect α-COOH (e.g., as Benzyl ester). 2. Esterify γ-COOH with allyl alcohol. 3. Deprotect α-COOH.High regioselectivity, well-established chemistry.Multi-step process, adds to cost and reduces overall yield.
Anhydride Intermediate N-Boc-D-glutamic acid1. Form N-Boc-D-glutamic anhydride. 2. Ring-opening with allyl alcohol.Fewer steps than full orthogonal protection.Potential for mixture of α and γ esters, requiring careful purification.
Mitsunobu Reaction N-Boc-D-glutamic acid α-tert-butyl ester1. React free γ-COOH with allyl alcohol, PPh₃, and DIAD.High yield and selectivity. nih.govUses stoichiometric and hazardous reagents (DIAD).
Pyroglutamic Acid Route N-Boc-D-pyroglutamic acid1. Esterify the available carboxyl group. 2. Hydrolyze the lactam ring to form the linear amino acid.Inherent protection of α-amino and α-carboxyl groups. google.comRing-opening conditions must be carefully controlled.

Optimization of Reaction Conditions and Scalability for Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production requires rigorous optimization of reaction conditions. The primary goals are to maximize yield, ensure high purity, improve safety, and reduce costs.

Key parameters for optimization include:

Reagent Stoichiometry: In laboratory procedures, an excess of reagents like allyl alcohol or coupling agents is often used to drive the reaction to completion. For large-scale production, it is crucial to minimize the excess of expensive or hazardous materials to reduce cost and waste.

Solvent Selection: Solvents are a major component of chemical processes. Optimization involves selecting solvents that not only provide good reactivity and solubility but are also low-cost, non-toxic, easily recoverable, and have a low environmental impact.

Temperature and Time: Reaction kinetics must be thoroughly studied to find the optimal temperature and reaction time. The goal is to achieve complete conversion in the shortest time possible to maximize reactor throughput, while avoiding side reactions or product degradation that can occur at higher temperatures.

Work-up and Isolation: The procedure for isolating the product after the reaction is complete must be efficient and scalable. This involves optimizing extraction, washing, and crystallization steps to minimize product loss and solvent usage.

Scalability also introduces new challenges. Heat transfer becomes more critical in large reactors, and mixing efficiency can impact reaction consistency. A process safety analysis is essential to identify and mitigate potential hazards associated with handling large quantities of flammable solvents or reactive chemicals. The economic feasibility of the entire process, including raw material costs, energy consumption, and waste disposal, is a paramount consideration for commercial production.

Purification Methodologies for this compound

The final purity of this compound is critical for its use in applications like peptide synthesis. Several methodologies are employed for its purification, with the choice depending on the scale of the synthesis and the nature of the impurities.

Flash Column Chromatography: This is the most common purification technique at the laboratory scale. nih.gov The crude product is loaded onto a column of silica (B1680970) gel and eluted with a mixture of non-polar and polar solvents, such as ethyl acetate (B1210297) and hexane. nih.gov The components of the mixture separate based on their differing affinities for the silica stationary phase, allowing for the isolation of the pure compound. While highly effective, it is often expensive and impractical for large industrial scales due to high solvent consumption and the cost of silica gel.

Crystallization: If the compound is a stable solid, crystallization is the preferred method for large-scale purification. This technique involves dissolving the crude product in a hot solvent system in which it is sparingly soluble at room temperature. Upon cooling, the pure product crystallizes out of the solution, leaving impurities behind in the solvent. It is a cost-effective and highly efficient method for achieving high purity on a large scale.

Acid-Base Extraction: This technique is useful for removing acidic or basic impurities. The crude product, dissolved in an organic solvent, can be washed with a mild aqueous base (like sodium bicarbonate solution) to remove any unreacted starting material containing a free carboxylic acid. Conversely, washing with a dilute aqueous acid can remove basic impurities.

Method Principle Scale Advantages Disadvantages
Flash Chromatography Differential adsorption on a stationary phase (silica gel). nih.govLaboratoryHigh resolution for separating closely related compounds.High solvent consumption; not easily scalable; costly.
Crystallization Difference in solubility between the product and impurities at varying temperatures.Laboratory & IndustrialCost-effective; highly scalable; yields very pure product.Product must be a stable solid; requires screening for suitable solvents.
Acid-Base Extraction Partitioning of compounds between immiscible aqueous and organic phases based on their pKa.Laboratory & IndustrialSimple, fast, and effective for removing acidic/basic impurities.Limited to removing specific types of impurities; can lead to emulsions.

Reactivity and Selective Deprotection of Boc D Glutamic Acid Gamma Allyl Ester

Selective Removal of the Boc Protecting Group: Mechanistic and Practical Aspects

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in peptide synthesis, valued for its stability under a wide range of conditions but susceptible to cleavage under acidic protocols. This acid-lability is the basis for its selective removal from Boc-D-glutamic acid gamma-allyl ester, leaving the allyl ester group intact.

Mechanism of Deprotection: The cleavage of the Boc group proceeds via an acid-catalyzed elimination mechanism. The process is initiated by the protonation of the carbamate (B1207046) carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA). This is followed by the heterolytic cleavage of the bond between the tert-butyl group and the oxygen atom, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free α-amine of the D-glutamic acid γ-allyl ester. The liberated tert-butyl cation is typically scavenged to prevent side reactions.

Practical Implementation: In practice, the deprotection of the Boc group is most commonly achieved using anhydrous trifluoroacetic acid (TFA), often diluted in a solvent like dichloromethane (B109758) (DCM). The reaction is generally rapid, occurring at room temperature or 0°C. While TFA is highly effective, a variety of other acidic reagents can also be employed for Boc removal, offering a range of potencies and selectivities. The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule. The allyl ester at the γ-position is stable under these acidic conditions, ensuring the selective deprotection of the α-amino group.

Table 1: Reagents and Conditions for Selective Boc Group Removal
Reagent/SystemTypical ConditionsNotesReference
Trifluoroacetic Acid (TFA)25-50% TFA in Dichloromethane (DCM), Room Temperature, 1-2 hThe most common and efficient method. Scavengers may be needed.
Hydrochloric Acid (HCl)HCl in organic solvents (e.g., dioxane, ethyl acetate)A strong acid alternative to TFA.
Nitric Acid (HNO₃)HNO₃ in CH₂Cl₂Effective for many substrates, preserving Z and ester functions.
Iron(III) CatalysisCatalytic amounts of Iron(III) salts (e.g., FeCl₃)A mild, catalytic method for selective deprotection.
Oxalyl ChlorideOxalyl chloride in methanol, Room Temperature, 1-4 hA mild procedure applicable to a diverse set of compounds.

Selective Removal of the Allyl Ester Protecting Group: Catalytic and Reagent-Based Strategies

The allyl ester is an invaluable protecting group for carboxylic acids, offering stability to both the acidic conditions used for Boc deprotection and the basic conditions used for Fmoc deprotection. Its removal is achieved under very mild, neutral conditions, typically through transition metal catalysis, most notably with palladium(0) complexes. This allows for the selective deprotection of the γ-carboxyl group while the Boc-protected α-amine remains untouched.

Catalytic Mechanism: The deprotection mechanism involves a palladium(0)-catalyzed allyl transfer. The process begins with the coordination of the palladium(0) catalyst to the double bond of the allyl group, forming a π-allyl palladium complex. This is followed by the expulsion of the carboxylate anion. The resulting cationic π-allyl palladium intermediate then reacts with a nucleophilic scavenger (an allyl cation acceptor), which regenerates the palladium(0) catalyst and produces an allylated scavenger byproduct. This catalytic cycle allows for the use of substoichiometric amounts of the palladium complex.

Reagents and Strategies: The most widely used catalyst for this transformation is tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄. The reaction requires the presence of an allyl scavenger to trap the allyl group and drive the reaction to completion. A variety of scavengers can be used, with common choices including phenylsilane (B129415) (PhSiH₃), morpholine, or barbituric acid derivatives. The reaction is typically carried out in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). Recent advancements have shown that this deprotection can be significantly accelerated using microwave heating, reducing reaction times from hours to minutes without requiring stringent anaerobic conditions.

Table 2: Catalytic Systems for Selective Allyl Ester Removal
CatalystScavenger/AcceptorSolventTypical ConditionsReference
Pd(PPh₃)₄Phenylsilane (PhSiH₃)DCMNeutral conditions, room temperature or mild heating (e.g., 38-40°C with microwave).
Pd(PPh₃)₄N-Methylmorpholine (NMM) / Acetic Acid (AcOH)CHCl₃Mild conditions, often used in solid-phase synthesis.
Pd(0) complexesBarbituric acid derivativesMeOH or aqueous 1,4-dioxaneProceeds at room temperature and is compatible with a wide variety of functional groups.
Pd(PPh₃)₄Polymethylhydrosiloxane (PMHS) / ZnCl₂-Mild conditions for deprotection of allyl esters, ethers, and amines.

Compatibility of this compound with Diverse Reaction Conditions

An essential feature of any protected amino acid for use in multi-step synthesis is the stability of its protecting groups to a variety of reaction conditions. This compound exhibits excellent compatibility, making it a versatile building block.

Stability to Fmoc Chemistry: The Boc and allyl ester groups are both stable to the basic conditions (typically 20% piperidine (B6355638) in DMF) used for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This allows for the incorporation of the Boc-D-Glu(OAll)-OH unit into a peptide sequence being synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).

Stability to Peptide Coupling Reagents: The compound is stable to the standard coupling reagents used in peptide synthesis, such as carbodiimides (e.g., DIC) and phosphonium (B103445) or uranium salts (e.g., HBTU, HATU).

Orthogonality in Complex Syntheses: The Boc/Allyl combination provides a level of orthogonality that complements both standard Boc/Bzl and Fmoc/tBu strategies in peptide synthesis. The mild conditions required for allyl group cleavage are compatible with most other protecting groups used for amino acid side chains, such as tert-butyl (tBu) ethers and esters. This compatibility is crucial for the synthesis of polyfunctionalized molecules and sensitive peptides.

This broad compatibility ensures that this compound can be seamlessly integrated into complex synthetic routes, providing chemists with a reliable tool for introducing a selectively addressable glutamic acid residue.

Boc D Glutamic Acid Gamma Allyl Ester As a Chiral Building Block in Advanced Molecular Construction

Application in Peptide Synthesis and Peptidomimetic Design

Boc-D-glutamic acid gamma-allyl ester serves as a crucial building block in the synthesis of peptides and peptidomimetics. chemimpex.comchemimpex.com The Boc group provides stable protection for the α-amino group under a variety of reaction conditions, while the allyl ester offers an orthogonal protecting group for the γ-carboxyl group. This orthogonality is key, as the allyl group can be selectively removed in the presence of other protecting groups, such as the Boc group and benzyl-based esters, typically using palladium catalysis. This allows for specific modifications at the gamma-carboxyl position, such as the formation of lactam bridges or the attachment of other molecular entities.

Role in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), this compound is a valuable reagent. The traditional Boc-SPPS strategy relies on the differential acid lability of the Boc group (removed by moderate acids like trifluoroacetic acid) and more acid-stable side-chain protecting groups (removed by strong acids like hydrofluoric acid). chempep.compeptide.com The allyl ester of this compound introduces an additional layer of synthetic flexibility.

A key application is in the on-resin cyclization of peptides. nih.gov A linear peptide can be assembled on a solid support, and subsequent selective deprotection of the allyl group allows for intramolecular cyclization with a free amino group on the peptide backbone, forming a lactam bridge. nih.govnih.gov This on-resin cyclization strategy is often more efficient than solution-phase methods. nih.gov However, researchers have noted the potential for glutarimide (B196013) formation as a side reaction, particularly in sequences containing Glu(OAll)-Gly. This can be mitigated by introducing sterically hindering amino acids adjacent to the glutamic acid residue. nih.gov

The use of Boc-amino acids in SPPS has a long history, with Merrifield's pioneering work laying the foundation for this powerful technique. chempep.com The choice of resin, such as Merrifield, PAM, or BHA resins, is crucial for the successful synthesis of peptides using the Boc strategy. chempep.com

Utilization in Solution-Phase Peptide Synthesis (LPPS)

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains important, especially for large-scale synthesis and the preparation of peptide segments. This compound is also employed in LPPS, where its unique protecting group scheme allows for controlled, stepwise synthesis. chemimpex.comchemimpex.com The stability of the Boc group and the selective removal of the allyl ester are advantageous in multi-step solution-phase syntheses, preventing unwanted side reactions and allowing for the purification of intermediates.

Segment Condensation Strategies Employing this compound

For the synthesis of large peptides and small proteins, a convergent approach involving the coupling of pre-synthesized peptide segments is often employed. This is known as segment condensation. This compound can be incorporated into peptide segments, and the selective deprotection of the allyl group can be used to facilitate the ligation of these segments. This strategy has been demonstrated in the synthesis of glycopeptides, where a glycosylated peptide thioester was prepared using a Boc-strategy for subsequent segment condensation. nih.gov

Contributions to the Synthesis of Glutamic Acid-Containing Natural Products and Analogues

This compound is a valuable starting material for the synthesis of various natural products and their analogues that contain a glutamic acid moiety. The defined stereochemistry and the versatile protecting groups allow for the construction of complex chiral molecules. For instance, it can be used in the synthesis of hydroxyglutamic acid derivatives, which are components of some complex natural products.

Design and Synthesis of Novel Molecular Scaffolds Incorporating the Glutamic Acid Moiety

The glutamic acid framework is a versatile scaffold for the design of novel molecular architectures. By utilizing this compound, chemists can introduce specific functionalities at both the alpha and gamma positions, leading to the creation of diverse molecular scaffolds. These scaffolds can serve as templates for the development of new therapeutic agents or as probes for studying biological processes. The ability to selectively deprotect the allyl ester allows for the attachment of various side chains or the formation of cyclic structures, further expanding the diversity of accessible molecular scaffolds.

Role in Asymmetric Synthesis and Stereocontrol of Complex Targets

The inherent chirality of this compound makes it a valuable chiral building block in asymmetric synthesis. It can be used to introduce a stereocenter with a specific configuration into a target molecule, thereby influencing the stereochemical outcome of subsequent reactions. The stereocontrol afforded by this reagent is crucial in the synthesis of complex, biologically active molecules where the precise three-dimensional arrangement of atoms is critical for their function. For example, it can be utilized in catalytic asymmetric allylboration reactions to create adjacent quaternary stereocenters with high selectivity.

Data Table

PropertyValue
Compound Name This compound
Synonyms Boc-D-Glu(OAll)-OH
CAS Number 259221-91-5
Molecular Formula C13H21NO6
Molecular Weight 287.31 g/mol

Chemical Transformations and Derivatization Strategies Utilizing Boc D Glutamic Acid Gamma Allyl Ester

Reactions at the Alpha-Carboxyl Group (Post-Allyl Ester Deprotection)

The allyl ester of Boc-D-glutamic acid gamma-allyl ester provides a means for selective deprotection of the gamma-carboxyl group, leaving the alpha-carboxyl group available for a variety of reactions. The removal of the allyl group is typically achieved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane (B129415). nih.gov This orthogonality is crucial in multi-step syntheses where other protecting groups, such as Boc and tert-butyl esters, need to remain intact. nih.gov

Once the gamma-allyl ester is deprotected to reveal a free carboxylic acid, the alpha-carboxyl group can undergo standard peptide coupling reactions. This strategy is frequently employed in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. vulcanchem.com For instance, the free alpha-carboxyl group can be activated using common coupling reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and HOBt (hydroxybenzotriazole) to facilitate the formation of an amide bond with the amino group of another amino acid or peptide fragment. nih.gov This approach is fundamental in constructing peptide chains where the glutamic acid residue requires further modification at its side chain.

The selective deprotection of the allyl ester allows for intramolecular cyclization reactions. For example, after allyl deprotection, the newly freed gamma-carboxyl group can be coupled with an amino group within the same peptide sequence to form a lactam bridge. This is a common strategy for creating cyclic peptides, which often exhibit enhanced biological activity and stability. merel.si

Table 1: Common Reagents for Allyl Ester Deprotection

CatalystScavenger/NucleophileSolventTypical Conditions
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Phenylsilane (PhSiH₃)Dichloromethane (B109758) (DCM)Room temperature, under inert atmosphere
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)N-Methylmorpholine, Acetic AcidChloroform (CHCl₃)Room temperature
Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligandVarious nucleophilesDichloromethane (DCM) or Tetrahydrofuran (B95107) (THF)Varies with ligand and nucleophile

Reactions at the Alpha-Amino Group (Post-Boc Deprotection)

The Boc protecting group on the alpha-amino group is labile to acidic conditions, typically being removed with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. vulcanchem.com This deprotection exposes the primary amine, which can then participate in a variety of chemical transformations.

A primary application following Boc deprotection is the elongation of a peptide chain through the formation of a peptide bond. vulcanchem.com The free alpha-amino group acts as a nucleophile, attacking an activated carboxyl group of an incoming amino acid. This is a fundamental step in stepwise peptide synthesis.

Beyond standard peptide coupling, the deprotected alpha-amino group can undergo other modifications. N-alkylation can introduce alkyl groups, which can be useful for modifying the peptide's properties. Furthermore, the amine can be reacted with various electrophiles to introduce other functional groups or to conjugate the peptide to other molecules.

The choice of deprotection conditions is critical to ensure that other protecting groups, such as the gamma-allyl ester, remain intact. The stability of the allyl ester to acidic conditions allows for the selective removal of the Boc group without affecting the side-chain protection. peptide.com

Side-Chain Modifications at the Gamma-Position of Glutamic Acid

The allyl group on the gamma-ester of this compound is not just a protecting group; it also serves as a functional handle for various side-chain modifications. Olefin metathesis, a powerful carbon-carbon bond-forming reaction, is a key strategy for derivatizing the allyl group. ox.ac.uk

Cross-metathesis, in particular, allows for the introduction of a wide range of substituents at the gamma-position. acs.orgrsc.org By reacting the allyl ester with another olefin in the presence of a ruthenium catalyst, such as a Grubbs catalyst, the terminal part of the allyl group can be exchanged. acs.orgresearchgate.net This enables the synthesis of glutamic acid derivatives with extended or functionalized side chains, which are valuable for creating peptidomimetics and probing structure-activity relationships. nih.gov For example, cross-metathesis with aryl- or alkyl-substituted alkenes can introduce diverse functionalities. rsc.org

The reactivity of the allyl group in metathesis reactions can be influenced by neighboring atoms. For instance, the presence of allylic chalcogens has been shown to enhance the rate of alkene metathesis. ox.ac.uk Microwave-assisted cross-metathesis has also been explored to accelerate these reactions. researchgate.net

These side-chain modifications are instrumental in the synthesis of non-natural amino acids and in the development of peptides with tailored properties. mit.edu

Cyclization and Macrocyclization Approaches Involving this compound Derivatives

This compound is a valuable component in the synthesis of cyclic peptides and macrocycles due to its orthogonal protecting groups. nih.govnih.gov The ability to selectively deprotect either the alpha-amino group or the gamma-carboxyl group allows for controlled intramolecular cyclization.

A common strategy involves incorporating the glutamic acid derivative into a linear peptide chain. Subsequent, selective deprotection of the Boc group on the N-terminus and the allyl ester on a side chain of another amino acid (or vice versa) allows for head-to-tail or side-chain-to-side-chain cyclization. acs.org

Ring-closing metathesis (RCM) is another powerful technique for forming cyclic structures. organic-chemistry.orgwikipedia.org By incorporating two olefin-containing amino acid residues into a peptide chain, one of which can be derived from this compound, an intramolecular metathesis reaction can be initiated to form a macrocycle with a carbon-carbon double bond in the linker. nih.govnih.gov This approach offers a way to create conformationally constrained peptides with potentially enhanced biological activities. mit.edu The success of RCM can be influenced by the choice of catalyst and reaction conditions. nih.gov

Table 2: Examples of Cyclization Strategies

Cyclization TypeKey ReactionDescription
LactamizationAmide bond formationIntramolecular coupling between a deprotected amine and a deprotected carboxylic acid to form a cyclic amide. merel.si
Ring-Closing Metathesis (RCM)Olefin metathesisIntramolecular reaction between two alkene tethers within a molecule to form a cyclic olefin. organic-chemistry.orgwikipedia.org

Coupling Reactions and Linker Strategies

This compound is extensively used in various coupling reactions, primarily in the context of peptide synthesis and the attachment of linkers. nih.govvulcanchem.comchemimpex.com The free alpha-carboxyl group is readily available for standard peptide coupling protocols. vulcanchem.comuni-kiel.de

The gamma-carboxyl group, after deprotection of the allyl ester, can be used to attach linkers or other molecules to the side chain of the glutamic acid residue. nih.gov This is a common strategy in the development of antibody-drug conjugates, targeted drug delivery systems, and bioconjugation in general. chemimpex.com The glutamic acid side chain can serve as a versatile attachment point for solubilizing tags, fluorescent labels, or other reporter groups. nih.govrsc.org

For instance, a hydrophilic linker can be coupled to the gamma-carboxyl group to improve the pharmacokinetic properties of a peptide therapeutic. researchgate.net The use of glutamic acid-based linkers is a well-established strategy in drug development. researchgate.net

The orthogonality of the Boc and allyl protecting groups is key to these strategies, allowing for the sequential and controlled attachment of different moieties to the peptide backbone and side chain. nih.govnih.gov

Stereochemical Integrity and Enantiomeric Purity in Synthesis with Boc D Glutamic Acid Gamma Allyl Ester

Maintenance of Stereochemical Configuration During Synthetic Manipulations

The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group of D-glutamic acid is specifically chosen for its ability to suppress racemization during peptide bond formation. The urethane-type protection provided by the Boc group generally maintains the stereochemical configuration of the amino acid during activation and coupling. This is because the mechanism of racemization for N-acyl amino acids often proceeds through the formation of a planar oxazolone (B7731731) intermediate, a pathway that is significantly less favorable for N-alkoxycarbonyl-protected amino acids like Boc-D-glutamic acid gamma-allyl ester.

However, the inherent stability of the chiral center should not be taken for granted, as certain synthetic manipulations can still pose a risk to the stereochemical integrity. For instance, in a study focused on the synthesis of a new orthogonally protected glutamic acid analog, stereo control was crucial during the alkylation of a dianion intermediate derived from a protected glutamic acid derivative. The desired stereochemistry was achieved by carefully controlling the reaction conditions, including the use of a specific base (LiHMDS) and low temperatures (-78 °C), which induced a chair conformation of the intermediate lithium enolate, leading to a diastereomerically pure product. nih.gov This highlights that while the Boc group is robust, subsequent transformations on the molecule require careful consideration of reaction parameters to prevent loss of stereochemical purity.

The allyl ester at the gamma-carboxyl position is generally stable under many standard peptide synthesis conditions. Its removal, typically achieved using palladium(0) catalysis, is performed under mild conditions that are not expected to affect the stereocenter. nih.gov

Strategies to Mitigate Racemization in Coupling Reactions

While the Boc protecting group provides a strong defense against racemization, the choice of coupling reagents and additives plays a crucial role in further minimizing this risk, especially in segment condensations or when coupling sterically hindered amino acids. The activation of the carboxylic acid is a critical step where racemization can occur.

Coupling Reagents: The use of certain coupling reagents can increase the risk of racemization. Uronium/aminium-based reagents, while efficient, can lead to guanidinylation if not used carefully, and the basic conditions they often require can promote epimerization. peptide.com To counteract this, pre-activation of the this compound with a stoichiometric amount of the coupling reagent before addition to the amine component is a recommended strategy. peptide.com

Additives: The addition of auxiliary nucleophiles, such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives like 6-Cl-HOBt and 1-hydroxy-7-aza-1H-benzotriazole (HOAt), is a widely adopted strategy to suppress racemization. peptide.com These additives react with the activated amino acid to form an active ester intermediate, which is less prone to racemization than other activated species. These additives effectively compete with the formation of the problematic oxazolone intermediate. bachem.com Copper (II) chloride in conjunction with HOBt has also been reported as an effective combination for suppressing racemization in solution-phase peptide segment coupling. peptide.com

Base Selection: The choice of base used during the coupling reaction is also critical. Highly basic conditions can facilitate the abstraction of the α-proton, leading to racemization. In situations with a heightened risk of racemization, employing weaker bases such as sym-collidine is preferable to more commonly used bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). bachem.com For Boc-based syntheses, in situ neutralization protocols can also help in suppressing side reactions that may be promoted by strong organic bases. peptide.com

Below is a table summarizing common strategies to mitigate racemization during coupling reactions involving N-Boc protected amino acids.

StrategyReagent/ConditionMechanism of Action
Use of Additives HOBt, HOAt, 6-Cl-HOBtFormation of active esters that are less prone to racemization.
Choice of Coupling Reagent Carbodiimides (with additives)Minimizes over-activation and side reactions.
Base Selection Weaker bases (e.g., sym-collidine)Reduces the rate of α-proton abstraction.
In Situ Neutralization Used in Boc-based synthesisSuppresses base-promoted side reactions and racemization.
Pre-activation Stoichiometric amount of coupling reagentAvoids prolonged exposure of the activated amino acid to basic conditions.

Impact of Reaction Conditions on Chiral Purity

The chiral purity of this compound and its derivatives is highly dependent on the specific reaction conditions employed during synthesis and subsequent manipulations. Several factors, including temperature, solvent, and the duration of the reaction, can influence the enantiomeric excess of the final product.

Temperature: Elevated temperatures can significantly increase the rate of racemization. While higher temperatures can be used to overcome aggregation during peptide synthesis, this comes at the cost of potentially compromising chiral purity. peptide.com Therefore, maintaining a low temperature during the activation and coupling steps is a general principle to preserve stereochemical integrity. For instance, in the previously mentioned alkylation reaction to form a glutamic acid analog, the reaction was conducted at -78 °C to ensure high stereoselectivity. nih.gov

Solvent: The choice of solvent can also impact the degree of racemization. Solvents like N-methylpyrrole (NMP) or the addition of dimethylsulfoxide (DMSO) can be employed to disrupt aggregation, which might indirectly reduce the need for higher temperatures that promote racemization. peptide.com The polarity and nature of the solvent can influence the stability of the transition states leading to both the desired product and the racemized byproduct.

Reaction Time: Prolonged exposure to activation conditions or basic environments can increase the likelihood of racemization. Therefore, reaction times should be optimized to ensure complete conversion while minimizing the window for potential epimerization. For certain sensitive amino acids, limiting the coupling time is a crucial parameter. nih.gov

The following table outlines the general impact of various reaction conditions on the chiral purity of N-Boc protected amino acids.

Reaction ConditionImpact on Chiral PurityRecommendation for Maintaining Purity
Temperature Higher temperatures increase the risk of racemization.Conduct activation and coupling at low temperatures (e.g., 0 °C or below).
Solvent Solvent choice can influence reaction rates and side reactions.Use solvents that minimize aggregation and allow for lower reaction temperatures.
Base Concentration Higher base concentration can accelerate racemization.Use the minimum effective concentration of a weak base.
Activation Time Prolonged activation increases the opportunity for racemization.Optimize activation time to be as short as possible for complete reaction.

Analytical Methodologies for Process Control and Product Analysis Not Basic Compound Identification

Chromatographic Techniques for Monitoring Reaction Progression and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for monitoring the progress of reactions involving Boc-D-glutamic acid gamma-allyl ester and for assessing the purity of the final product. jk-sci.com HPLC allows for the separation, identification, and quantification of the starting materials, intermediates, and the final product in a reaction mixture.

Research Findings: Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of Boc-protected amino acids and their derivatives. nih.gov The separation is typically achieved on a nonpolar stationary phase (like C18) with a polar mobile phase, often a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.gov

For process control, time-point samples can be withdrawn from the reaction mixture and analyzed by HPLC. The disappearance of starting material peaks and the appearance and growth of the product peak provide a quantitative measure of reaction conversion over time. Purity assessment of the isolated this compound is performed by analyzing the final product, where the peak area of the main component relative to the total area of all peaks indicates its purity level, often expected to be ≥97-99%. jk-sci.comchemimpex.com

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (ODS-Hypersil), 5 µmSeparation based on hydrophobicity. nih.gov
Mobile PhaseA: 0.1% TFA in Water B: 0.1% TFA in AcetonitrileElution of components. TFA acts as an ion-pairing agent to sharpen peaks. nih.gov
ElutionGradientAllows for the separation of compounds with a wide range of polarities, from polar starting materials to less polar protected products. nih.gov
DetectionUV Absorbance (e.g., 210-220 nm)Detection of the peptide bond and carbonyl groups present in the molecule.
Flow Rate~1.0 mL/minStandard flow for analytical scale columns. nih.gov

Spectroscopic Methods for Structural Confirmation of Derivatives

Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for the unambiguous structural confirmation of this compound and its derivatives formed in subsequent reactions. While basic 1D NMR (¹H and ¹³C) confirms the presence of key functional groups, more advanced 2D NMR techniques may be used for complex derivatives.

Research Findings: ¹H NMR spectroscopy provides characteristic signals that confirm the structure of the molecule. The large singlet for the nine equivalent protons of the tert-butoxycarbonyl (Boc) group is a key identifier. Signals corresponding to the glutamic acid backbone and the allyl ester group are also clearly distinguishable. For instance, the protons of the allyl group typically appear as a multiplet around 5.9 ppm (–CH=), two signals between 5.2-5.4 ppm (=CH₂), and a doublet around 4.6 ppm (–O–CH₂–). nih.gov The glutamic acid protons appear at distinct chemical shifts, such as the α-proton (α-CH) around 4.4 ppm and the β- and γ-CH₂ groups between 2.0 and 2.6 ppm. researchgate.netresearchgate.net

When this compound is used in further synthesis, such as peptide coupling, changes in the NMR spectrum confirm the formation of the new derivative. For example, the disappearance of the α-carboxyl proton signal and shifts in the adjacent α-CH signal would indicate the formation of a new peptide bond at the α-carboxylic acid position.

Proton GroupExpected ¹H Chemical Shift (δ, ppm)MultiplicityKey Structural Information
Boc (-C(CH₃)₃)~1.4Singlet (s)Confirms the presence of the N-terminal Boc protecting group. researchgate.net
Glutamic Acid β-CH₂ & γ-CH₂~2.0 - 2.6Multiplets (m)Represents the backbone of the glutamic acid residue. researchgate.netresearchgate.net
Glutamic Acid α-CH~4.4Multiplet (m)Proton adjacent to the chiral center and the N-H group. researchgate.net
Allyl Ester (-O-CH₂-CH=)~4.6Doublet (d)Confirms the presence of the allyl ester at the gamma-carboxyl position. nih.gov
Allyl Ester (=CH₂)~5.2 - 5.4Doublet of doublets (dd)Terminal vinyl protons of the allyl group. nih.gov
Allyl Ester (-CH=)~5.9Multiplet (m)Internal vinyl proton of the allyl group. nih.gov
Amide N-H~5.1Doublet (d)Proton of the Boc-protected amine. nih.govresearchgate.net

Mass Spectrometry Applications in Reaction Pathway Elucidation

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique (LC-MS) and tandem mass spectrometry (MS/MS), is a powerful tool for elucidating reaction pathways. It allows for the identification of intermediates, byproducts, and the final product by providing highly accurate molecular weight information and structural data through fragmentation analysis.

Research Findings: Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing Boc-protected amino acids and peptides, as it typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal in-source fragmentation. niscpr.res.innih.gov

The fragmentation of the Boc group is highly characteristic and serves as a diagnostic tool in reaction monitoring. Under collision-induced dissociation (CID) in MS/MS experiments, the [M+H]⁺ ion of a Boc-protected compound readily loses isobutylene (B52900) (C₄H₈, 56 Da) or the entire Boc group as CO₂ + isobutylene (100 Da). nih.govdoaj.org Another common fragmentation for Boc-protected amino acids is the loss of 74 Da from the [M-H]⁻ ion, corresponding to a rearranged Boc moiety. niscpr.res.in

By monitoring a reaction mixture with LC-MS, one can track the consumption of a reactant with a specific mass and the formation of a product with the expected new mass. If unexpected masses are detected, MS/MS fragmentation can be used to identify the structures of these unknown byproducts, providing critical insights into alternative reaction pathways or degradation mechanisms.

Ion/FragmentMass Change (from [M+H]⁺)Description
[M+H-C₄H₈]⁺-56 DaLoss of isobutylene from the Boc group. A very common fragmentation pathway. nih.govdoaj.org
[M+H-Boc]⁺-100 DaLoss of the entire tert-butoxycarbonyl group (isobutylene + CO₂). Results in the free amine. doaj.org
[M+H-C₅H₉O₂]⁺-101 DaLoss of the Boc radical.
y- and b-type ionsVariableIn peptide derivatives, fragmentation along the peptide backbone provides sequence information.

Future Directions and Emerging Research Avenues for Boc D Glutamic Acid Gamma Allyl Ester

Development of Novel and Sustainable Synthetic Protocols

The chemical synthesis of peptides and their derivatives has traditionally relied on methods that generate significant amounts of hazardous waste, particularly from solvents like dimethylformamide (DMF) and dichloromethane (B109758). researchgate.netadvancedchemtech.com A major future direction is the development of greener, more sustainable synthetic protocols. Research is increasingly focused on replacing conventional solvents with more environmentally benign alternatives, such as propylene (B89431) carbonate or even water-based systems. researchgate.netadvancedchemtech.comnih.gov

Future synthetic strategies for compounds like Boc-D-glutamic acid gamma-allyl ester are expected to incorporate principles of green chemistry. This includes exploring enzymatic approaches for the introduction or removal of protecting groups, which can offer high selectivity under mild conditions. Furthermore, protecting-group-free strategies, such as the aza-Michael reaction for incorporating amino acids into polymers, represent a paradigm shift towards more sustainable material production. rsc.org The adoption of one-pot procedures and continuous flow systems can also minimize waste and improve efficiency. advancedchemtech.com

Synthetic ApproachTraditional MethodEmerging Sustainable Protocol
Solvents Dichloromethane (DCM), Dimethylformamide (DMF) researchgate.netPropylene Carbonate, Water-based systems, Green ether solvents researchgate.netadvancedchemtech.com
Catalysis/Reagents Stoichiometric reagents (e.g., DCC/DMAP for esterification) vulcanchem.comBiocatalysis (enzymes), Reusable catalysts
Process Batch processing with multiple workup/purification steps advancedchemtech.comContinuous flow synthesis, One-pot reactions advancedchemtech.comchimia.chrsc.org
Protecting Groups Heavy reliance on protecting groups requiring harsh cleavageProtecting-group-free synthesis, Water-compatible protecting groups (e.g., Smoc) nih.govrsc.org

Exploration in Automated and High-Throughput Synthesis

The demand for novel peptides for therapeutic and research purposes necessitates high-throughput synthesis and screening methodologies. This compound is exceptionally well-suited for integration into automated solid-phase peptide synthesis (SPPS) platforms. vulcanchem.comnih.gov The Boc/benzyl (B1604629) strategy has been a cornerstone of SPPS, and the orthogonal nature of the allyl ester in this molecule provides an additional layer of synthetic flexibility. nih.govnih.govpeptide.com

Modern peptide synthesis is rapidly moving towards flow chemistry-based systems, which offer precise control over reaction conditions and can dramatically reduce the time required for each amino acid coupling cycle from hours to mere minutes. chimia.chnih.govpentelutelabmit.com The compatibility of building blocks like this compound with these "fast flow" automated synthesizers is a key area for future exploration. vulcanchem.comuzh.ch Its use in automated SPPS allows for the efficient, pre-programmed synthesis of complex peptides, including those requiring side-chain modification or on-resin cyclization, a technique demonstrated with analogous orthogonally protected glutamic acid derivatives. nih.gov

FeatureAdvantage for Automated/High-Throughput Synthesis
Orthogonal Protection The Boc (acid-labile) and allyl (Pd-labile) groups allow for selective, programmed deprotection at different stages of the synthesis without unintended side reactions. vulcanchem.comnih.govbiosynth.com
SPPS Compatibility The compound is designed for use in both Boc- and Fmoc-based solid-phase peptide synthesis strategies, the foundation of most automated synthesizers. vulcanchem.comsigmaaldrich.com
Side-Chain Functionality The gamma-carboxyl group, protected by the allyl ester, provides a specific point for modification, such as on-resin cyclization or conjugation after peptide assembly. nih.gov
Efficiency Integration into automated flow synthesizers can lead to rapid production of peptide libraries for screening and development. chimia.chnih.gov

Integration into Advanced Material Science and Bioconjugation Technologies

The allyl ester side chain is not just a protecting group; it is a versatile chemical handle for postsynthetic modification, making this compound a promising component for advanced materials and bioconjugates. chemimpex.com The "ene" functionality of the allyl group is reactive in a variety of powerful and selective chemical reactions. chemimpex.com

A significant emerging avenue is the use of the allyl group in thiol-ene "click" chemistry. wikipedia.org This photo-initiated radical reaction is highly efficient, proceeds under mild conditions, and is tolerant of many other functional groups, making it ideal for bioconjugation and polymer synthesis. wikipedia.orgnih.gov This allows for the covalent attachment of thiol-containing molecules—such as peptides, drugs, or imaging agents—to materials or surfaces functionalized with this glutamic acid derivative. researchgate.netrsc.org This strategy can be used to create hydrogels, patterned surfaces, and functionalized polymers for applications in drug delivery and tissue engineering. rsc.org

Alternatively, the allyl group can be selectively removed with a palladium catalyst to unmask the gamma-carboxylic acid. nih.govnih.gov This free acid can then be coupled to other molecules using standard amide bond-forming chemistry. bionordika.fi

Application AreaRole of Allyl GroupRelevant Chemistry
Bioconjugation Serves as a reactive handle for attaching biomolecules. chemimpex.comThiol-ene "click" reaction, Palladium-mediated deprotection followed by amidation. nih.govwikipedia.org
Material Science Enables the creation of functionalized polymers and hydrogels. chemimpex.comThiol-ene polymerization for network formation. rsc.org
Surface Modification Allows for the covalent grafting of molecules onto surfaces.Surface-initiated thiol-ene reactions for patterning. rsc.org
Drug Delivery Acts as a linker for conjugating drugs to polymers or targeting moieties.Controlled release via cleavage of the ester or conjugate linkage.

Computational Studies on Reactivity and Selectivity

While experimental work continues to expand the applications of this compound, computational chemistry offers a powerful, predictive tool to guide future research. To date, specific computational studies on this exact molecule are limited, representing a significant opportunity for future investigation. Methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide profound insights into its chemical behavior. nih.govnih.gov

DFT calculations can be employed to model the electronic structure of the molecule, predict its reactivity, and analyze the stability of reaction intermediates. nih.govresearchgate.net This could be used to optimize synthetic conditions, predict the regioselectivity of reactions involving the allyl group, and understand the mechanism of protecting group cleavage. For instance, DFT has been used to study the molecular reactivity of other Boc-protected compounds and the mechanisms of glutamine deamidation. nih.govnih.gov

Molecular dynamics simulations can model the conformational behavior of the molecule in different solvent environments and its interactions with other molecules, such as enzymes or polymer chains. nih.govnih.gov Such studies, which have already been applied to glutamic acid and its polymers, could help in designing novel materials or predicting how a peptide containing this residue will fold and interact with a biological target. nih.govresearchgate.net

Computational MethodPotential Research FocusExpected Insights
Density Functional Theory (DFT) Reaction mechanism of allyl group modifications (e.g., thiol-ene).Transition state energies, activation barriers, and product selectivity. nih.gov
DFT Electronic properties and frontier molecular orbitals (HOMO/LUMO).Prediction of reactive sites and susceptibility to nucleophilic/electrophilic attack. researchgate.net
Molecular Dynamics (MD) Conformational preferences of the protected amino acid in solution.Understanding how the protecting groups influence local structure and solvent interactions. nih.gov
Molecular Docking / MD Interaction of peptides containing this residue with biological targets.Predicting binding affinity and orientation in protein active sites. nih.gov

Q & A

Basic: What are the standard synthetic routes for Boc-D-glutamic acid gamma-allyl ester, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves protecting the α-carboxyl group of D-glutamic acid with a tert-butyloxycarbonyl (Boc) group and esterifying the γ-carboxyl group with an allyl moiety. A common approach uses carbodiimide-based coupling agents (e.g., DCC or EDC) with catalytic DMAP in anhydrous dichloromethane (DCM) . For example, Boc-D-glutamic acid α-tert-butyl ester can react with allyl alcohol under Mitsunobu conditions (DIAD, triphenylphosphine) to selectively form the γ-allyl ester. Yield optimization requires strict control of moisture, temperature (0–25°C), and stoichiometry (1.2–1.5 equivalents of allyl alcohol). Impurities like unreacted starting material or di-ester byproducts are minimized using gradient silica gel chromatography (PE:EA = 4:1 to 1:1) .

Advanced: How can stereochemical integrity be preserved during the synthesis of this compound?

Methodological Answer:
Racemization at the α-carbon is a critical concern. To mitigate this:

  • Use low temperatures (0–5°C) during coupling steps.
  • Avoid prolonged exposure to basic conditions (e.g., DMAP should be used sparingly).
  • Employ orthogonal protecting groups (e.g., Boc for α-amine, allyl ester for γ-carboxyl) to reduce repetitive deprotection steps that risk stereochemical inversion .
    Post-synthesis, chiral HPLC (e.g., Chiralpak IA column, hexane/IPA mobile phase) or polarimetry validates enantiomeric purity. Contradictions in reported optical rotation values (e.g., between commercial batches) may arise from residual solvents or crystallization conditions, necessitating repeated recrystallization from ethyl acetate/hexane .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-liquid extraction : Remove polar impurities (e.g., urea derivatives from DCC) using 1M HCl and saturated NaHCO3 washes .
  • Flash chromatography : Use silica gel with gradients of petroleum ether (PE) and ethyl acetate (EA). For example, PE:EA = 4:1 elutes Boc-protected intermediates, while higher EA ratios (1:1) isolate the allyl ester .
  • Recrystallization : Ethyl acetate/hexane systems yield high-purity crystals (>98% by HPLC) .

Advanced: How do analytical methods like GC-MS and LC-MS resolve contradictions in reported molecular weights or fragmentation patterns?

Methodological Answer:
Discrepancies in mass spectra (e.g., fragment ions at m/z 156 vs. 174) often stem from differences in ionization techniques:

  • Electrospray Ionization (ESI-LC-MS) : Detects protonated molecular ions ([M+H]⁺) and adducts (e.g., [M+Na]⁺). For this compound (MW 337.36), expect [M+H]⁺ at m/z 338.4 .
  • GC-MS : Requires derivatization (e.g., silylation) but provides detailed fragmentation. Allyl ester cleavage generates peaks at m/z 41 (allyl ion) and 57 (Boc fragment) .

    Cross-validation with NMR (¹H, ¹³C) resolves ambiguities, particularly for allyl proton signals (δ 5.8–5.2 ppm) and tert-butyl groups (δ 1.4 ppm) .

Basic: What are the key applications of this compound in peptide synthesis?

Methodological Answer:
The γ-allyl ester serves as an orthogonal protecting group, enabling selective deprotection under mild conditions (Pd⁰-catalyzed deallylation) without affecting Boc or other acid-labile groups. This is critical for synthesizing γ-linked peptides or dendrimers . For example, in solid-phase peptide synthesis (SPPS), the allyl ester allows sequential coupling at the α- and γ-carboxyls, facilitating branched peptide architectures .

Advanced: How can researchers address contradictions in this compound’s stability under varying pH and temperature?

Methodological Answer:
Stability studies reveal:

  • Acidic conditions (pH < 3) : Rapid Boc cleavage, but allyl ester remains intact.
  • Basic conditions (pH > 10) : Hydrolysis of allyl ester dominates.
  • Thermal stability : Decomposition above 60°C generates glutaric anhydride byproducts .
    Contradictions in literature (e.g., variable half-lives at pH 7.4) may arise from buffer composition (e.g., phosphate vs. Tris). Accelerated stability testing via HPLC at 40°C/75% RH over 14 days is recommended .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Confirm allyl group presence (δ 5.8–5.2 ppm, multiplet; δ 4.6–4.4 ppm, d for ester CH₂).
  • ¹³C NMR : Identify carbonyl carbons (Boc C=O at ~155 ppm; ester C=O at ~170 ppm).
  • IR Spectroscopy : Stretch bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (Boc C=O) .

Advanced: How can researchers optimize enzymatic resolution methods for this compound in racemic mixtures?

Methodological Answer:
Lipases (e.g., Candida antarctica) selectively hydrolyze the L-enantiomer’s ester under mild conditions (pH 7.0, 25°C). Key parameters:

  • Solvent system : Use tert-butanol/water (9:1) to enhance enzyme activity.
  • Substrate loading : ≤10 mM to avoid precipitation.
  • Monitoring : Chiral HPLC tracks enantiomeric excess (ee > 98% achievable) .

Basic: How should this compound be stored to maintain stability?

Methodological Answer:
Store desiccated at 2–8°C in amber vials under argon. Purity degrades by ~0.5%/month under these conditions. For long-term storage (>6 months), lyophilize and keep at -20°C .

Advanced: What strategies mitigate side reactions during Pd⁰-catalyzed deallylation of this compound in complex peptides?

Methodological Answer:

  • Catalyst system : Use Pd(PPh₃)₄ (5 mol%) with morpholine (10 equiv) in DCM:MeOH (9:1) to suppress β-hydride elimination.
  • Scavengers : Add thiopropyl-Sepharose to remove residual Pd.
  • Real-time monitoring : LC-MS detects premature Boc deprotection (e.g., [M+H-100]⁺ fragments) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.